Cas no 1127298-67-2 (Olmesartan Medoxomil-d6)

Olmesartan Medoxomil-d6 is a deuterated analog of Olmesartan Medoxomil, a potent angiotensin II receptor antagonist used in hypertension management. The incorporation of six deuterium atoms enhances metabolic stability, making it a valuable internal standard for quantitative LC-MS/MS analyses in pharmacokinetic and bioequivalence studies. Its high isotopic purity (≥98%) ensures minimal interference in mass spectrometric detection, improving accuracy and reproducibility. The compound’s consistent fragmentation pattern and compatibility with common chromatographic methods further streamline analytical workflows. Olmesartan Medoxomil-d6 is essential for precise drug monitoring, supporting research in drug metabolism and therapeutic efficacy without altering the pharmacological profile of the parent molecule.
Olmesartan Medoxomil-d6 structure
Olmesartan Medoxomil-d6 structure
Product Name:Olmesartan Medoxomil-d6
CAS No:1127298-67-2
MF:C29H24D6N6O6
MW:564.622
CID:1062140
PubChem ID:25217284
Update Time:2025-11-01

Olmesartan Medoxomil-d6 Chemical and Physical Properties

Names and Identifiers

    • Olmesartan Medoxomil-d6
    • Olmesartan Medoxomil
    • 1127298-67-2
    • DA-66334
    • CS-0078101
    • HY-17005S
    • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
    • Inchi: InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3
    • InChI Key: UQGKUQLKSCSZGY-LIJFRPJRSA-N
    • SMILES: CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O

Computed Properties

  • Exact Mass: 564.26034317g/mol
  • Monoisotopic Mass: 564.26034317g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 11
  • Complexity: 969
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 154Ų

Olmesartan Medoxomil-d6 Pricemore >>

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Additional information on Olmesartan Medoxomil-d6

Professional Introduction to Olmesartan Medoxomil-d6 (CAS No. 1127298-67-2)

Olmesartan Medoxomil-d6, a deuterium-labeled derivative of the well-known angiotensin II receptor blocker (ARB), is a compound of significant interest in the field of pharmaceutical chemistry and medicine. The chemical structure of this compound is closely related to its parent molecule, Olmesartan Medoxomil (CAS No. 1127298-67-2), which is widely used as an active pharmaceutical ingredient (API) in the treatment of hypertension. The introduction of deuterium atoms into the molecular framework not only aids in analytical studies but also enhances the stability and pharmacokinetic properties of the drug, making it a valuable tool in research and development.

The molecular formula of Olmesartan Medoxomil-d6 is C24H26D3N5O4S·2C4H10O4, reflecting the substitution of three hydrogen atoms with deuterium atoms. This modification has been strategically employed to facilitate high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy techniques, which are essential for structural elucidation and purity assessment. The compound's unique isotopic signature allows researchers to differentiate it from its non-labeled counterpart, thereby enabling precise tracking during synthesis and formulation processes.

Olmesartan Medoxomil-d6 belongs to the class of angiotensin II receptor blockers (ARBs), which function by selectively antagonizing the binding of angiotensin II to its AT1 receptors. This mechanism inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. The therapeutic efficacy of ARBs has been well-documented in numerous clinical trials, making them a cornerstone in the management of hypertension and related cardiovascular conditions.

In recent years, there has been growing interest in the development of labeled pharmaceutical compounds for research purposes. Olmesartan Medoxomil-d6, with its enhanced analytical properties, serves as an excellent model for studying drug metabolism and pharmacokinetics. Advanced techniques such as deuterium labeling have enabled researchers to gain deeper insights into the metabolic pathways of drugs, which is crucial for optimizing dosing regimens and minimizing potential side effects.

The synthesis of Olmesartan Medoxomil-d6 involves a multi-step process that requires precise control over reaction conditions and purification techniques. The introduction of deuterium atoms at specific positions in the molecule necessitates the use of specialized reagents and catalysts. Researchers have reported that employing deuterated solvents and reagents can significantly improve the yield and purity of Olmesartan Medoxomil-d6, thereby ensuring its suitability for high-resolution analytical methods.

One of the key advantages of using Olmesartan Medoxomil-d6 in pharmacological research is its ability to provide accurate structural information through NMR spectroscopy. The deuterium atoms act as internal standards, allowing researchers to assign chemical shifts with high precision. This has been particularly useful in studying protein-drug interactions, where detailed structural information is essential for understanding binding affinities and mechanisms.

Recent studies have also highlighted the potential applications of Olmesartan Medoxomil-d6 in drug discovery pipelines. By incorporating deuterium labels into candidate compounds early in the development process, researchers can identify molecules with improved pharmacokinetic profiles without altering their core pharmacological activity. This approach has led to the identification of several promising drug candidates that exhibit enhanced bioavailability and reduced metabolic clearance.

The use of Olmesartan Medoxomil-d6 in clinical research has further expanded its utility. Researchers have employed this labeled compound to investigate the effects of age, sex, and genetic variations on drug metabolism. These studies have provided valuable insights into individual differences in drug response, which is critical for developing personalized medicine strategies.

Another significant area where Olmesartan Medoxomil-d6 has made an impact is in environmental monitoring. Due to its stability and isotopic signature, this compound can be used as a tracer to study the fate and transport of pharmaceuticals in aquatic systems. Such studies are essential for assessing environmental risks associated with drug residues and developing effective mitigation strategies.

The future prospects for Olmesartan Medoxomil-d6 are promising, with ongoing research exploring its potential applications in imaging techniques and targeted drug delivery systems. The ability to track labeled compounds non-invasively using advanced imaging modalities has opened new avenues for diagnostic applications. Additionally, incorporating deuterium labels into drug molecules has been shown to enhance their stability during storage and transportation, making them more practical for clinical use.

In conclusion, Olmesartan Medoxomil-d6 represents a significant advancement in pharmaceutical chemistry and medicine. Its unique isotopic properties make it an invaluable tool for research purposes, offering enhanced analytical capabilities and insights into drug metabolism and pharmacokinetics. As our understanding of disease mechanisms continues to evolve, compounds like Olmesartan Medoxomil-d6 will play a crucial role in developing innovative therapeutic strategies that improve patient outcomes.

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